molecular formula C48H28MgN4O8 B14082482 magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

Cat. No.: B14082482
M. Wt: 813.1 g/mol
InChI Key: NELWJRVFEQEIAZ-UHFFFAOYSA-L
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Description

Magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid is a metalloporphyrin complex characterized by a central magnesium ion coordinated within a porphyrin macrocycle. The porphyrin core is functionalized with three 4-carboxyphenyl groups at the 10, 15, and 20 positions and a benzoic acid substituent at the 5-position. This structure confers unique electronic and solubility properties due to the electron-withdrawing carboxylate groups, which enhance aqueous solubility and enable further functionalization for applications in catalysis, photodynamic therapy, or supramolecular chemistry .

Properties

Molecular Formula

C48H28MgN4O8

Molecular Weight

813.1 g/mol

IUPAC Name

magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H30N4O8.Mg/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

NELWJRVFEQEIAZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mg+2]

Origin of Product

United States

Preparation Methods

Adler-Longo Condensation in Propionic Acid

A modified Adler-Longo approach employs refluxing propionic acid as both solvent and catalyst. In a representative procedure, 4-carboxybenzaldehyde (3.04 g, 20.2 mmol) and 4-formylbenzoic acid (1.47 g, 9.8 mmol) are combined with pyrrole (2.08 mL, 30 mmol) in propionic acid (105 mL) and nitrobenzene (45 mL). The reaction mixture is heated at 120°C for 1 hour under inert atmosphere, yielding a crude porphyrin product. Post-reaction, solvents are removed under vacuum, and the residue is adsorbed onto Florisil for column chromatography. Elution with dichloromethane/methanol gradients isolates the target porphyrin with a yield of 10–12%.

Key Parameters

  • Aldehyde Ratios : A 2:1 molar ratio of 4-carboxybenzaldehyde to 4-formylbenzoic acid minimizes byproducts like tetrakis(4-carboxyphenyl)porphyrin.
  • Acid Catalyst : Propionic acid facilitates cyclization while solubilizing aromatic aldehydes.
  • Oxidizing Atmosphere : Ambient oxygen promotes aromatization of the porphyrinogen intermediate to the porphyrin.

Mechanochemical Synthesis

Solvent-free mechanochemical synthesis offers an eco-friendly alternative. Equimolar amounts of pyrrole and aldehydes are ground with a mortar and pestle in the presence of p-toluenesulfonic acid. The initial pink powder (porphyrinogen) is oxidized via aerial exposure or grinding with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the porphyrin. While this method avoids toxic solvents, yields for carboxy-substituted porphyrins remain low (3–5%) compared to solution-phase syntheses.

Metallation with Magnesium

Metallation introduces magnesium into the porphyrin core, requiring careful selection of magnesium precursors and reaction conditions to avoid demetallation or ligand degradation.

Magnesium Halides in Non-Coordinating Solvents

Efficient metallation is achieved using magnesium iodide (MgI₂) or magnesium bromide (MgBr₂) in toluene or dichloromethane. A typical protocol involves dissolving the free-base porphyrin (0.1 mmol) in anhydrous toluene, followed by addition of MgI₂ (0.5 mmol) and diisopropylethylamine (1.0 mmol). The reaction proceeds at room temperature for 10 minutes, affording the magnesium porphyrin in >95% yield.

Optimization Insights

  • Magnesium Source : Reactivity follows MgCl₂ < MgBr₂ < MgI₂, with iodide salts enabling rapid room-temperature reactions.
  • Base Selection : Hindered amines (e.g., 2,2,6,6-tetramethylpiperidine) prevent protonation of the porphyrin, enhancing metallation kinetics.

Reflux Methods in Acetic Acid

Alternative approaches reflux the porphyrin with magnesium acetate in glacial acetic acid. For example, heating at 120°C for 1 hour with excess Mg(OAc)₂ and sodium acetate yields the magnesium complex after recrystallization from NaOH/EtOH. While effective, prolonged heating risks decarboxylation of the carboxyphenyl groups.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography on silica gel or Florisil. A stepwise elution with dichloromethane → 9:1 CH₂Cl₂/MeOH → 1:1 CH₂Cl₂/MeOH removes unreacted aldehydes and oligomeric byproducts. The target porphyrin typically elutes in the 1:1 CH₂Cl₂/MeOH fraction, as confirmed by TLC (Rf = 0.3–0.4 in ethyl acetate/hexanes).

Spectroscopic Characterization

  • UV-Vis Spectroscopy : The magnesium porphyrin exhibits a Soret band at 417–419 nm and Q-bands at 515, 550, and 590 nm in DMSO.
  • Mass Spectrometry : MALDI-TOF analysis shows a molecular ion peak at m/z 813.1 ([M]⁺), consistent with the molecular formula C₄₈H₂₈MgN₄O₈.
  • ¹H NMR : Resonances at δ 8.85 ppm (pyrrole β-H), 8.38 ppm (carboxyphenyl ortho-H), and δ -2.95 ppm (NH, free-base precursor) confirm macrocycle formation.

Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Advantages Limitations
Adler-Longo Propionic acid, 120°C, 1 h 10–12 High reproducibility Low yield; toxic solvents
Mechanochemical Solvent-free, RT, 6 min grinding 3–5 Eco-friendly; rapid Low yield for carboxy porphyrins
MgI₂ Metallation Toluene, RT, 10 min >95 High efficiency; mild conditions Requires anhydrous conditions
Acetic Acid Reflux Acetic acid, 120°C, 1 h 70–80 Simple setup Risk of decarboxylation

Challenges and Optimization Strategies

  • Byproduct Formation : Tar-like byproducts in Adler-Longo syntheses are minimized using nitrobenzene as a cosolvent, which enhances aldehyde solubility.
  • Demetallation : Acidic workup conditions (e.g., HCl) can protonate the porphyrin, displacing magnesium. Neutralization with NaHCO₃ prior to extraction mitigates this.
  • Carboxyl Group Stability : Microwave-assisted syntheses at 150°C (5 min) reduce thermal degradation of carboxyphenyl groups compared to prolonged refluxing.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted porphyrins, which can have different electronic and photophysical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism by which magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid exerts its effects involves the following steps:

Comparison with Similar Compounds

Key Observations :

Metal Center Influence: The magnesium complex likely exhibits distinct redox and photophysical properties compared to transition metals like Cu(II) or Ni(II). For instance, Cu(II) porphyrins are noted for their photocatalytic efficiency in water oxidation, whereas Mg²⁺ complexes may favor light-harvesting applications due to their diamagnetic nature . Nickel porphyrins (e.g., ) are often utilized in stable material frameworks due to Ni²⁺'s redox inactivity and structural rigidity .

Substituent Effects: Carboxyphenyl groups enhance solubility in polar solvents, as seen in the magnesium and copper analogs, whereas sulfonatophenyl groups (TPPS3) enable zwitterionic aggregation in acidic aqueous media . The benzoic acid substituent in the magnesium complex may facilitate covalent bonding to surfaces or polymers, similar to 5-(4-carboxyphenyl)-10,15,20-tris(phenyl)-porphyrinato gallium(III) used in nanoparticle conjugates .

Spectroscopic Characterization :

  • UV-Vis spectra of carboxyphenyl-substituted porphyrins typically show a Soret band near 420 nm and Q-bands between 500–650 nm, with metalation causing redshift (e.g., Cu²⁺ complexes at ~430 nm) .
  • FT-IR confirms carboxylate stretches (~1700 cm⁻¹ for C=O) and metal-N vibrations (e.g., Mg–N at ~1000 cm⁻¹) .

Functional and Application Comparisons

Photocatalysis :

  • The copper analog () demonstrates efficacy in water oxidation and MOF-based photocatalysis due to Cu²⁺'s redox activity, whereas the magnesium complex may excel in light-driven applications requiring stable excited states .

Supramolecular Behavior :

  • TPPS3 () forms chiral aggregates under shear forces, enabling asymmetric catalysis. The magnesium complex’s carboxyphenyl groups may support similar self-assembly but with pH-dependent carboxylate protonation .

Q & A

Basic Research: Synthesis Optimization

Q: How can researchers optimize the synthesis of magnesium porphyrin-carboxylate complexes to improve yield and purity? A: Synthesis involves condensation of substituted benzaldehydes and pyrrole under inert conditions (e.g., argon) with BF₃·Et₂O as a catalyst, followed by oxidation with DDQ. Key steps include:

  • Purification: Silica plug filtration removes polymerized byproducts , while flash chromatography (Hexanes/DCM, 3:7) isolates the mono-substituted porphyrin (9% yield) .
  • Ester Deprotection: Use 2 M NaOH in DMF followed by acidification (1 M HCl to pH 2.0) to generate the free carboxylic acid .
  • Microwave Assistance: Reduces reaction time and improves regioselectivity for carboxyphenyl substitution .

Basic Research: Structural Confirmation

Q: Which spectroscopic and analytical methods reliably confirm the structure of this porphyrin derivative? A:

  • HRMS-ESI: Validates molecular weight (e.g., m/z 659.2614 [M+H]⁺) .
  • 1H NMR: Identifies β-pyrrole protons (δ 8.9–9.1 ppm) and substituent-specific signals (e.g., carboxyphenyl δ 8.1–7.45 ppm) .
  • UV-Vis: Soret band (~420 nm) and Q-bands (500–650 nm) confirm π-π* transitions .
  • IR: Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research: Electrochemical Behavior

Q: How do electron-withdrawing carboxyphenyl groups influence the electrochemical reduction potentials of this porphyrin? A:

  • Cyclic Voltammetry: The number of carboxyphenyl substituents shifts reduction potentials due to electron-withdrawing effects. For example, tris(carboxyphenyl) derivatives show more positive potentials compared to nitro-substituted analogs .
  • Electrode Selection: Glassy carbon electrodes are preferred for free-base porphyrins, while mercury electrodes enhance sensitivity for metalloporphyrins .

Advanced Research: Computational Modeling

Q: What computational frameworks are used to predict the coordination chemistry and stability of this magnesium porphyrin? A:

  • DFT Calculations: Model Mg²⁺-porphyrin interactions, focusing on charge distribution at the porphyrin core and carboxylate ligation .
  • Acid-Base Equilibria: Predict protonation states of carboxyphenyl groups under varying pH, critical for applications in catalysis or photodynamic therapy .

Advanced Research: Stability and Reactivity

Q: How do solvent polarity and pH affect the aggregation and photophysical properties of this compound? A:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the deprotonated carboxylate form, reducing aggregation. Nonpolar solvents induce π-π stacking, quenching fluorescence .
  • pH-Dependent Behavior: Below pH 3, protonation of carboxylates increases hydrophobicity, promoting aggregation. Above pH 5, deprotonation enhances solubility and singlet oxygen quantum yields .

Advanced Research: Applications in Catalysis

Q: How can this porphyrin be integrated into heterogeneous catalytic systems for oxidation reactions? A:

  • Immobilization: Covalent grafting onto metal-organic frameworks (MOFs) via carboxylate-Zr⁴⁺ coordination improves recyclability and stability .
  • Photocatalysis: Under visible light, the Mg²⁺ center facilitates electron transfer to substrates (e.g., organic pollutants), validated by ESR detection of radical intermediates .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported yields for carboxyphenyl-porphyrin syntheses? A:

  • Reaction Medium: Nitrobenzene/propionic acid mixtures favor tris(carboxyphenyl) products (e.g., 25% yield) , while propionic acid alone may yield tetrasubstituted byproducts .
  • Purification Methods: Column chromatography (toluene eluent) achieves higher purity (33% yield) compared to silica plug filtration (9%) .

Advanced Methodological Design

Q: What factorial design principles apply to optimizing reaction conditions for this porphyrin? A:

  • Variables: Temperature (25–80°C), benzaldehyde/pyrrole ratio (1:1 to 1:4), and catalyst loading (0.1–1.0 eq BF₃·Et₂O) .
  • Response Surface Methodology (RSM): Maximizes yield by modeling interactions between variables, reducing trial runs .

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